3-Chloro-2H-cyclohepta[b]thiophen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2H-cyclohepta[b]thiophen-2-one is a heterocyclic compound that contains a sulfur atom within its ring structure. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science . Thiophene derivatives have been extensively studied due to their biological activities and potential therapeutic properties .
Preparation Methods
The synthesis of 3-Chloro-2H-cyclohepta[b]thiophen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the iodation of a precursor followed by a Suzuki–Miyaura coupling reaction . This one-pot procedure allows for the efficient formation of the desired compound with high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product.
Chemical Reactions Analysis
3-Chloro-2H-cyclohepta[b]thiophen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve halogenating agents like N-chlorosuccinimide.
Scientific Research Applications
3-Chloro-2H-cyclohepta[b]thiophen-2-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiophene derivatives, including this compound, have shown promise as potential therapeutic agents due to their anti-inflammatory, antimicrobial, and anticancer properties . In the industry, these compounds are utilized in the development of organic semiconductors, corrosion inhibitors, and other advanced materials .
Mechanism of Action
The mechanism of action of 3-Chloro-2H-cyclohepta[b]thiophen-2-one involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological processes by binding to enzymes, receptors, and other proteins . This binding can inhibit or activate specific pathways, leading to the compound’s observed biological effects. For example, some thiophene derivatives act as kinase inhibitors, which can block the signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
3-Chloro-2H-cyclohepta[b]thiophen-2-one can be compared to other thiophene derivatives such as 3-chlorobenzo[b]thiophene-2-carbonyl and 2,5-dimethylthiophene . While these compounds share a common thiophene core, their unique substituents and structural variations result in different chemical and biological properties . For instance, 3-chlorobenzo[b]thiophene-2-carbonyl has been studied for its potential as an anti-inflammatory agent, whereas 2,5-dimethylthiophene is known for its antimicrobial activity .
Properties
CAS No. |
52414-56-9 |
---|---|
Molecular Formula |
C9H5ClOS |
Molecular Weight |
196.65 g/mol |
IUPAC Name |
3-chlorocyclohepta[b]thiophen-2-one |
InChI |
InChI=1S/C9H5ClOS/c10-8-6-4-2-1-3-5-7(6)12-9(8)11/h1-5H |
InChI Key |
MSZKOXVRNSJJCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C(C(=O)S2)Cl)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.